The Defined Role of 2-Isopropyl-4-methylpyridin-3-amine as an Essential Intermediate in Patented KRAS G12C Inhibitor Synthesis
The target compound is explicitly claimed as a key intermediate in a scalable, efficient process for synthesizing KRAS G12C inhibitors, as detailed in recent patent literature from AMGEN INC [1]. This is a direct, documented application that is not shared by its closest analogs like 2-ethyl-4-methylpyridin-3-amine (CAS 1849224-21-0), for which specific experimental data and patented synthetic utility are limited .
| Evidence Dimension | Patented Utility in High-Value Synthetic Process |
|---|---|
| Target Compound Data | Explicitly claimed as an intermediate for preparing 'Compound 9' for KRAS G12C mutated cancer treatment. |
| Comparator Or Baseline | 2-Ethyl-4-methylpyridin-3-amine (CAS 1849224-21-0): Specific experimental data and patented applications are limited. |
| Quantified Difference | N/A (Qualitative Presence vs. Absence of Documented Utility) |
| Conditions | Patent literature review (WO20260028339, WO20250206736) and technical guide documentation. |
Why This Matters
For procurement decisions, this established role in a high-profile, industry-validated synthetic route de-risks project execution and ensures alignment with published, reproducible methodology.
- [1] WIPO. (2026). Synthesis of KRAS G12C Inhibitor Compound. Patent WO20260028339. AMGEN INC. View Source
